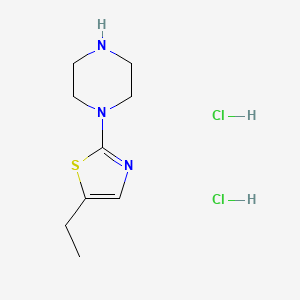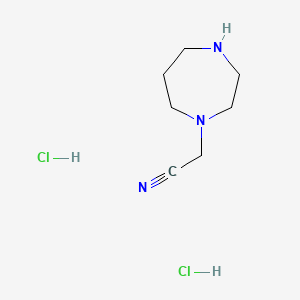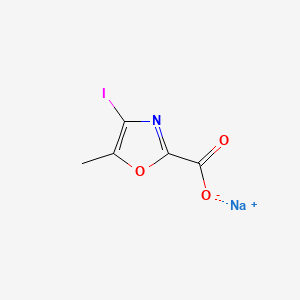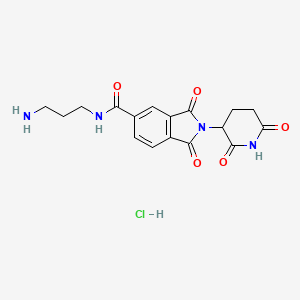
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride (CDMBSC) is an organofluorine compound used in organic synthesis. It is a colorless, volatile liquid with a pungent odor and is soluble in organic solvents. It is synthesized from the reaction of 4-chlorobenzoyl chloride with 1,1-difluoro-2-chloroethane in the presence of an acid catalyst. CDMBSC is used as a reagent in organic synthesis, particularly for the preparation of fluoroalkyl sulfonates.
Mechanism of Action
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is used as a nucleophilic reagent in organic synthesis. It reacts with electrophiles to form an intermediate, which is then attacked by a nucleophile to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of side products.
Biochemical and Physiological Effects
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to cause any adverse effects in humans or animals.
Advantages and Limitations for Lab Experiments
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available from chemical suppliers. It is also relatively stable, and it is not prone to hydrolysis or oxidation. Additionally, it is soluble in organic solvents, which makes it easy to work with.
However, there are also some limitations to using 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride in laboratory experiments. It is volatile and has a strong odor, which can be unpleasant for some people. Additionally, it is corrosive and can cause skin irritation if it comes into contact with the skin.
Future Directions
There are several potential future directions for the use of 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride in scientific research. It could be used in the synthesis of new fluorinated polymers, which could be used in a variety of applications. Additionally, it could be used in the synthesis of new fluorinated organosilanes, which could be used in the synthesis of a variety of materials. Finally, it could be used in the synthesis of new fluoroalkyl sulfonates, which could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.
Synthesis Methods
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is synthesized from the reaction of 4-chlorobenzoyl chloride and 1,1-difluoro-2-chloroethane in the presence of an acid catalyst. The reaction is carried out at room temperature in an inert atmosphere. The reaction is typically carried out in a three-necked round-bottomed flask equipped with a reflux condenser, a thermometer, and a stirrer. The reaction mixture is stirred and heated to 80°C and the acid catalyst is added. The reaction proceeds for two hours, after which the reaction mixture is cooled to room temperature and the reaction is quenched with water. The product is then extracted with a suitable organic solvent such as dichloromethane or ethyl acetate and the crude product is purified by column chromatography.
Scientific Research Applications
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is widely used in scientific research, particularly in the synthesis of fluoroalkyl sulfonates. Fluoroalkyl sulfonates are important building blocks for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is also used in the synthesis of fluorinated polymers, which are used in a variety of applications such as medical devices, coatings, and adhesives. Additionally, 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is used in the synthesis of fluorinated organosilanes, which are used in the synthesis of a variety of materials including ceramics and polymers.
properties
IUPAC Name |
4-[chloro(difluoro)methoxy]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O3S/c8-7(10,11)14-5-1-3-6(4-2-5)15(9,12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMACYKBLUBOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)

![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)




![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)